molecular formula C14H13Br2NO4 B15005179 ethyl 3-bromo-1-(4-bromophenyl)-4-hydroxy-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate

ethyl 3-bromo-1-(4-bromophenyl)-4-hydroxy-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate

Cat. No.: B15005179
M. Wt: 419.06 g/mol
InChI Key: VQQMGUCZBRHKOO-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-1-(4-bromophenyl)-4-hydroxy-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate is a complex organic compound with significant potential in various fields of scientific research. This compound features a pyrrole ring substituted with bromine atoms, a hydroxy group, and an ethyl ester group, making it a versatile molecule for chemical synthesis and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-bromo-1-(4-bromophenyl)-4-hydroxy-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor, followed by cyclization and esterification reactions. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts like Lewis acids to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and cyclization processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as column chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-1-(4-bromophenyl)-4-hydroxy-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The bromine atoms can be reduced to hydrogen atoms under suitable conditions.

    Substitution: The bromine atoms can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a de-brominated pyrrole derivative.

    Substitution: Formation of various substituted pyrrole derivatives with different functional groups.

Scientific Research Applications

Ethyl 3-bromo-1-(4-bromophenyl)-4-hydroxy-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of ethyl 3-bromo-1-(4-bromophenyl)-4-hydroxy-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of bromine atoms and the hydroxy group can enhance its binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-bromo-1-(4-chlorophenyl)-4-hydroxy-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate
  • Ethyl 3-bromo-1-(4-fluorophenyl)-4-hydroxy-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate
  • Ethyl 3-bromo-1-(4-methylphenyl)-4-hydroxy-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate

Uniqueness

Ethyl 3-bromo-1-(4-bromophenyl)-4-hydroxy-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate is unique due to the presence of two bromine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of bromine atoms with the hydroxy and ester groups provides a distinct chemical profile that can be leveraged for various synthetic and research applications.

Properties

Molecular Formula

C14H13Br2NO4

Molecular Weight

419.06 g/mol

IUPAC Name

ethyl 3-bromo-1-(4-bromophenyl)-4-hydroxy-2-methyl-5-oxopyrrole-2-carboxylate

InChI

InChI=1S/C14H13Br2NO4/c1-3-21-13(20)14(2)11(16)10(18)12(19)17(14)9-6-4-8(15)5-7-9/h4-7,18H,3H2,1-2H3

InChI Key

VQQMGUCZBRHKOO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(C(=C(C(=O)N1C2=CC=C(C=C2)Br)O)Br)C

Origin of Product

United States

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